Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid
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Overview
Description
Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a naphthalene ring attached to the piperidine moiety, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a nucleophilic substitution reaction, where a suitable naphthalene derivative reacts with the piperidine ring.
Protection of the Nitrogen Atom: The nitrogen atom of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the piperidine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the naphthalene ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or piperidine rings.
Scientific Research Applications
Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The naphthalene ring and piperidine moiety play crucial roles in binding to the target molecules, while the Boc group provides stability and protection during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-4-(naphthalen-1-yl)-phenylalanine: Similar in structure but with a phenylalanine moiety instead of a piperidine ring.
4-naphthalen-1-yl-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: Another compound with a naphthalene ring but different core structure.
Uniqueness
Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid is unique due to its combination of a naphthalene ring and a piperidine moiety, which imparts specific chemical and biological properties. The presence of the Boc protecting group further enhances its stability and versatility in synthetic applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-11-21(12-14-22,18(23)24)17-10-6-8-15-7-4-5-9-16(15)17/h4-10H,11-14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMTYCCYJDVUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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